molecular formula C9H6ClNO B1592057 3-Chloroquinolin-6-ol CAS No. 696612-04-1

3-Chloroquinolin-6-ol

Cat. No. B1592057
CAS RN: 696612-04-1
M. Wt: 179.6 g/mol
InChI Key: JZUCTMVWDCGGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroquinolin-6-ol is a heterocyclic compound . It has a molecular formula of C9H6ClNO .


Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Chloroquinolin-6-ol, has been a subject of research. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 3-Chloroquinolin-6-ol is characterized by a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Chloroquinolin-6-ol, have been used in various chemical reactions. The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .


Physical And Chemical Properties Analysis

3-Chloroquinolin-6-ol has a molecular weight of 179.6 g/mol . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available in the retrieved sources .

Scientific Research Applications

Antiviral and Antimalarial Properties

Research on chloroquine and its analogs, such as 3-Chloroquinolin-6-ol, has demonstrated significant antiviral effects against a range of viruses, including flaviviruses, retroviruses, and coronaviruses. This includes well-studied effects against HIV replication and potential applications in treating diseases like AIDS and severe acute respiratory syndrome (SARS) (Savarino et al., 2003). Moreover, the anti-malarial effects of chloroquine, which shares a similar quinoline backbone with 3-Chloroquinolin-6-ol, have been well documented, suggesting its role in malaria prophylaxis and treatment (Solomon & Lee, 2009).

Cancer Therapies Enhancement

Chloroquine and its derivatives have been studied for their potential to enhance the efficacy of cancer therapies. These compounds are known to sensitize cancer cells to chemotherapy and radiation treatments, acting through mechanisms independent of autophagy inhibition. This has led to their investigation as adjuvant therapies in cancer treatment protocols (Maycotte et al., 2012).

Antibacterial and Antimicrobial Activities

The synthesis and evaluation of derivatives of quinolines, including those related to 3-Chloroquinolin-6-ol, have shown promising antibacterial and antimicrobial activities. These compounds have been tested against various strains, including drug-resistant bacteria such as ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showing significant potential as new antimicrobial agents (Arshad et al., 2022).

Anti-corrosion Applications

Research has also explored the application of 8-hydroxyquinoline derivatives, which are structurally related to 3-Chloroquinolin-6-ol, in corrosion inhibition for metals in acidic mediums. These studies highlight the potential of quinoline derivatives in protecting metals against corrosion, contributing to the development of more effective anti-corrosion agents (Douche et al., 2020).

Molecular Detection and Sensing

3-Chloroquinolin-6-ol and its derivatives have been utilized in developing sensors for detecting harmful substances, including nerve agent mimics. These chemosensors exploit the phosphorylation and protonation reactions of quinolin oximes with organophosphorus compounds, showcasing the versatility of quinoline derivatives in chemical detection and environmental monitoring (Cai et al., 2017).

Safety and Hazards

3-Chloroquinolin-6-ol is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of research on 3-Chloroquinolin-6-ol could involve the development of new synthesis protocols and the investigation of new structural prototypes with more effective biological and pharmaceutical activities . The potential applications of 3-Chloroquinolin-6-ol in industrial and synthetic organic chemistry could also be explored .

properties

IUPAC Name

3-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUCTMVWDCGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620159
Record name 3-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696612-04-1
Record name 3-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-6-hydroxyquinoline (2.75 g) and cuprous chloride (9 g) in dry N-methylpyrrolidin-2-one (25 ml) were stirred and heated at 150° C. under an atmosphere of nitrogen for 2 hours. The dark red suspension was cooled to ambient temperature, poured into water then treated with sufficient aqueous ammonia to dissolve the solid material. The blue solution was taken to pH 5–6 with hydrochloric acid (2M) then ethyl acetate was added. The mixture was filtered and the insoluble solids washed with ethyl acetate. The organic component of the filtrate was separated and the aqueous phase was further extracted with ethyl acetate. The ethyl acetate fractions were combined, washed with brine, dried over magnesium sulphate then evaporated under reduced pressure to give a solid. The solid was fractionated by chromatography (silica; hexane/ethyl acetate, 2:1 by volume) to give 3-chloro-6-hydroxyquinoline as a pale yellow solid, 0.95 g. (M+ 179, 1×Cl). 1H NMR (CDCl3) δ: 7.06(1H, d); 7.35(1H, dd); 7.91(1H, d); 7.96(1H, d); 8.59(1H, d); 9.55(1H, s).
Quantity
2.75 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
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reactant
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0 (± 1) mol
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0 (± 1) mol
Type
reactant
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Name
hexane ethyl acetate
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0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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